molecular formula C20H17ClFN3O3S B2646711 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899943-94-3

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2646711
CAS No.: 899943-94-3
M. Wt: 433.88
InChI Key: XGEHKMXDPVZKJC-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazinone core, a chloro-fluorophenyl group, and an ethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazinone Core: The initial step often involves the condensation of 3-chloro-4-fluoroaniline with a suitable diketone to form the pyrazinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Thioether Formation: The pyrazinone intermediate is then reacted with a thiol compound, such as ethanethiol, under nucleophilic substitution conditions to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the reaction by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrazinone ring.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate specific molecular pathways could lead to the development of new treatments for diseases such as cancer, autoimmune disorders, and infectious diseases.

Industry

In industry, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the ethoxy group, provides a unique profile that can be exploited for targeted chemical synthesis and therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-2-28-15-6-3-13(4-7-15)24-18(26)12-29-19-20(27)25(10-9-23-19)14-5-8-17(22)16(21)11-14/h3-11H,2,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEHKMXDPVZKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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